molecular formula C7H10O3 B151555 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one CAS No. 133886-37-0

2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one

Cat. No. B151555
M. Wt: 142.15 g/mol
InChI Key: AFHQRVBPMMRRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one, also known as BHMC, is a cyclic compound that has gained attention in the scientific community due to its potential applications in various fields. BHMC has been synthesized through different methods and has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one is not fully understood. However, it is believed that 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one exerts its effects through the modulation of various signaling pathways in cells. 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase, which are involved in inflammation and neurodegeneration.

Biochemical And Physiological Effects

2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one possesses antioxidant and anti-inflammatory properties. 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In vivo studies have shown that 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one possesses neuroprotective effects and can improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one include its low solubility in water and its instability at high temperatures.

Future Directions

2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has potential applications in various fields, and future research can focus on exploring its potential use in drug development, material science, and organic chemistry. Future research can also focus on understanding the mechanism of action of 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one and its potential use in the treatment of neurodegenerative diseases. Additionally, research can focus on developing new synthesis methods for 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one that are more efficient and environmentally friendly.

Synthesis Methods

2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one can be synthesized through various methods, including the reaction of cyclopentadiene with formaldehyde in the presence of a catalyst. Another method involves the reaction of 2,4-pentanedione with formaldehyde in the presence of a base. The synthesis of 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one is a complex process that requires careful control of reaction conditions.

Scientific Research Applications

2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been extensively studied for its potential applications in different fields, including medicine, material science, and organic chemistry. In medicine, 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has also been used in material science as a precursor for the synthesis of various organic compounds.

properties

CAS RN

133886-37-0

Product Name

2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2,4-bis(hydroxymethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H10O3/c8-3-5-1-6(4-9)7(10)2-5/h1,5,8-9H,2-4H2

InChI Key

AFHQRVBPMMRRBH-UHFFFAOYSA-N

SMILES

C1C(C=C(C1=O)CO)CO

Canonical SMILES

C1C(C=C(C1=O)CO)CO

synonyms

2-Cyclopenten-1-one, 2,4-bis(hydroxymethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.